

1H NMR spectrum of Methyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-chlorobenzoate**

Cat. No.: **B147171**

[Get Quote](#)

An In-depth Technical Guide to the 1H NMR Spectrum of **Methyl 2-chlorobenzoate**

Introduction

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique used extensively in chemistry, particularly for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This guide offers a comprehensive analysis of the 1H NMR spectrum of **Methyl 2-chlorobenzoate**, aimed at researchers, scientists, and professionals in drug development.

Methyl 2-chlorobenzoate ($C_8H_7ClO_2$) is an ortho-disubstituted benzene derivative. The two substituents, a chloro group and a methyl ester group, are both electron-withdrawing, which influences the electronic environment of the aromatic protons and, consequently, their chemical shifts. The substitution pattern breaks the symmetry of the benzene ring, resulting in four distinct signals for the aromatic protons, each with a unique splitting pattern due to spin-spin coupling.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of **Methyl 2-chlorobenzoate** was recorded on a 400 MHz spectrometer in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as the internal standard.^[1] The spectral data are summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Provisional Assignment
7.82	Doublet of doublets (dd)	7.7, 1.6	1H	H-6
7.42	Multiplet (m)	-	2H	H-4, H-5
7.30	Multiplet (m)	-	1H	H-3
3.93	Singlet (s)	-	3H	-OCH ₃

Note: The signals at 7.42 ppm and 7.30 ppm are complex and overlapping multiplets resulting from multiple coupling interactions.[\[1\]](#)

Interpretation of the Spectrum

The ¹H NMR spectrum of **Methyl 2-chlorobenzoate** displays characteristic signals for both the aromatic and methyl protons.

- **Aromatic Region (7.30-7.82 ppm):** The four protons on the benzene ring are chemically non-equivalent, giving rise to four distinct signals.[\[2\]](#)[\[3\]](#)
 - The signal at 7.82 ppm (H-6) is the most downfield. This proton is ortho to the electron-withdrawing methyl ester group, which strongly deshields it. It appears as a doublet of doublets due to ortho coupling with H-5 (large J) and meta coupling with H-4 (small J).
 - The complex multiplets between 7.42 and 7.30 ppm (H-3, H-4, H-5) arise from the remaining three aromatic protons. Assigning these precisely can be complex due to overlapping signals and second-order effects. The proton ortho to the chlorine atom (H-3) is expected to be in this region, as are the H-4 and H-5 protons, which are influenced by both substituents. The splitting pattern is a result of ortho and meta couplings between these adjacent protons.[\[4\]](#)
- **Aliphatic Region (3.93 ppm):**

- The sharp singlet at 3.93 ppm corresponds to the three protons of the methyl ester (-OCH₃) group.^[1] It is a singlet because there are no adjacent protons to couple with. Its chemical shift is in the typical range for protons on a carbon attached to an oxygen atom.^[3]

Visualization of Molecular Structure and Couplings

The following diagram illustrates the structure of **Methyl 2-chlorobenzoate** and the key proton-proton coupling relationships that determine the splitting patterns in the aromatic region.

Caption: Coupling relationships in **Methyl 2-chlorobenzoate**.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like **Methyl 2-chlorobenzoate**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid **Methyl 2-chlorobenzoate** sample.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. Deuterated solvents are used to avoid large solvent signals in the spectrum.^[5]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm. Modern spectrometers can also use the residual solvent peak as a reference.
- Cap the NMR tube and gently agitate it until the sample is completely dissolved.

2. Instrument Setup and Calibration:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

- Shim the magnetic field to optimize its homogeneity. This process involves adjusting currents in the shim coils to maximize the resolution and improve the peak shape.

3. Data Acquisition:

- Set the appropriate acquisition parameters for a standard ^1H NMR experiment. Typical parameters on a 400 MHz spectrometer include:
 - Pulse Program: A standard single-pulse program (e.g., ' zg30' on Bruker instruments) is used.[6]
 - Spectral Width: Set to cover the expected range of proton chemical shifts, typically from -2 to 12 ppm.
 - Number of Scans: A sufficient number of scans (e.g., 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.[6]
 - Acquisition Time: The time during which the signal (Free Induction Decay or FID) is recorded, typically 2-4 seconds.[6]
 - Relaxation Delay: A delay time between scans (e.g., 1-2 seconds) to allow the nuclear spins to return to thermal equilibrium.

4. Data Processing:

- Apply a Fourier transform to the accumulated FID to convert the time-domain data into the frequency-domain spectrum.
- Phase-correct the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).
- Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl_3).[6]
- Integrate the signals to determine the relative number of protons corresponding to each peak.

- Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H NMR spectrum of Methyl 2-chlorobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147171#1h-nmr-spectrum-of-methyl-2-chlorobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com